Micafungin Sodium is a lipopeptide antifungal agent belonging to the echinocandin class. [, , , ] It plays a significant role in scientific research, particularly in the field of mycology and microbiology, as a potent inhibitor of fungal growth. [, ] It is primarily researched for its fungicidal activity against Candida spp. and fungistatic activity against Aspergillus spp. [, ]
Micafungin sodium is derived from the fermentation of certain fungi, specifically from the species Glarea lozoyensis. It belongs to a class of antifungal agents known as echinocandins, which are characterized by their unique mechanism of action and structural properties that differentiate them from other antifungal classes like azoles and polyenes .
The synthesis of micafungin sodium involves several key steps:
The process has been refined to enhance yield and purity, addressing challenges such as impurity formation during pH adjustments.
Micafungin sodium has a complex molecular structure characterized by a cyclic hexapeptide backbone with multiple side chains. Its chemical formula is C_58H_73N_1O_17S, and it has a molecular weight of approximately 1150.3 g/mol. The compound exhibits polymorphism, existing in various crystalline forms (A, B, C) alongside an amorphous state .
The structural formula can be represented as follows:
Micafungin sodium undergoes various chemical reactions relevant to its stability and efficacy:
Micafungin sodium acts primarily by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for synthesizing 1,3-β-D-glucan in fungal cell walls. By disrupting this pathway, micafungin compromises the structural integrity of fungal cells, leading to cell lysis and death. This mechanism is selective for fungi as mammalian cells lack 1,3-β-D-glucan in their architecture .
Micafungin sodium is primarily utilized in clinical settings for:
Micafungin sodium is a semisynthetic echinocandin derived from Coleophoma empetri fermentation products. Its structure comprises a cyclic hexapeptide core linked to an N-acylated fatty acid side chain, which enables targeted inhibition of 1,3-β-D-glucan synthase—an enzyme complex critical for fungal cell wall integrity [1] [4]. This enzyme catalyzes the polymerization of uridine diphosphate (UDP)-glucose into β-(1,3)-glucan chains, which form a scaffold for other cell wall components. Micafungin specifically binds noncompetitively to the catalytic FKS1 subunit of the enzyme, disrupting glucan synthesis [4] [6].
The FKS1 subunit is conserved across Candida and Aspergillus species, but sequence variations influence micafungin’s efficacy. For example, mutations in "hotspot" regions of FKS1 (e.g., Phe641 substitutions) confer resistance by reducing drug-enzyme binding affinity [4]. Notably, micafungin exhibits no activity against Cryptococcus neoformans or Zygomycetes, which either lack this glucan synthase or possess structurally divergent isoforms [1] [6].
Micafungin exerts fungicidal activity against most Candida species by causing osmotic instability and cell lysis. However, its efficacy varies due to species-dependent differences in cell wall composition and glucan distribution:
Table 1: Micafungin In Vitro Activity Against Common Candida Species
Species | MIC Range (μg/mL) | Glucan Synthase Sensitivity | Morphological Changes |
---|---|---|---|
C. albicans | 0.03–0.06 | High | Cell swelling, wall thinning |
C. glabrata | 0.03–0.06 | High | Cytoplasmic leakage |
C. tropicalis | 0.03–0.06 | High | Budding defects |
C. krusei | 0.6–2.0 | Moderate | Hyphal distortion |
C. parapsilosis | 1–2 | Low | Limited membrane damage |
Additionally, micafungin disrupts Candida biofilms by penetrating extracellular polymeric matrices and inhibiting adherent cell growth [1].
Micafungin exhibits concentration-dependent killing and prolonged post-antifungal effects (PAFEs), allowing persistent suppression of fungal growth after drug clearance. Key pharmacodynamic (PD) parameters include:
Table 2: Pharmacodynamic Parameters of Micafungin Against Candida Species
Species | AUC/MIC Target | PAFE (hours) | Cmax/MIC for Fungicidal Activity |
---|---|---|---|
C. albicans | >3,000 | 2.1–4.5 | >5 |
C. glabrata | >5,000 | 1.9–3.8 | >8 |
C. parapsilosis | >8,500 | 1.2–2.3 | >10 |
In critically ill patients, micafungin’s pharmacokinetics are influenced by organ dysfunction. For example, elevated bilirubin (>4 mg/dL) reduces clearance by 21.1%, while high SOFA scores (>10) decrease central volume distribution by 30.8% [5]. Nevertheless, standard 100 mg/day dosing achieves adequate AUC/MIC for C. albicans and C. glabrata but may require escalation for C. parapsilosis [5].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3